molecular formula C9H10N2O B13667618 4-Amino-3-methylindolin-2-one

4-Amino-3-methylindolin-2-one

Cat. No.: B13667618
M. Wt: 162.19 g/mol
InChI Key: UBABKNCMIOJJPF-UHFFFAOYSA-N
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Description

4-Amino-3-methylindolin-2-one is a heterocyclic compound belonging to the indolinone family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrolidinone moiety. The compound features an amino group at the 4-position and a methyl group at the 3-position of the indolinone core. Such substitutions are known to influence electronic properties, solubility, and bioactivity.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

4-amino-3-methyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H10N2O/c1-5-8-6(10)3-2-4-7(8)11-9(5)12/h2-5H,10H2,1H3,(H,11,12)

InChI Key

UBABKNCMIOJJPF-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC=C2NC1=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 4-Amino-3-methylindolin-2-one typically involves several steps:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Mechanism of Action

The mechanism of action of 4-Amino-3-methylindolin-2-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

The biological and physicochemical properties of indolin-2-one derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Indolin-2-one Derivatives
Compound Name Substituents Molecular Weight CAS Number Key Properties/Activities References
4-Amino-3-methylindolin-2-one* 4-NH₂, 3-CH₃ ~178 (estimated) Not available Hypothesized antimicrobial activity
6-Amino-3,3-dimethylindolin-2-one 6-NH₂, 3,3-(CH₃)₂ ~190 100510-65-4 Structural analog; data limited
3-Methyloxindole 3-CH₃ 147.17 1504-06-9 Simpler structure; baseline studies
3-(4-Hydroxyphenylimino)indolin-2-one 3-(4-OH-C₆H₄-NH) 252.26 Not provided Antibacterial, antiviral activities
1-(N,N-Disubstituted Aminomethyl)-3-Imino-indolin-2-one 1-(CH₂-NR₂), 3-NH Varies Antimicrobial, neuroprotective

*Note: Data for 4-Amino-3-methylindolin-2-one is extrapolated from structural analogs.

Key Observations:
  • Methyl vs. Bulkier Substituents: The 3-methyl group in 4-Amino-3-methylindolin-2-one may enhance lipophilicity compared to hydroxyl or imino groups (e.g., 3-(4-Hydroxyphenylimino)indolin-2-one), which could improve membrane permeability but reduce aqueous solubility .

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